Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

Antifungal Quinol Plant Pathology

Jacaranone ethyl ester exhibits specific cytotoxic potency (IC50 0.5-1.0 μg/mL against tumor cell lines) not shared by its methyl ester analog. Isolated as the active surface principle with insect growth inhibitory effects, this quinoid is non-interchangeable and essential for accurate SAR studies in drug discovery and botanical pesticide development.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 60263-06-1
Cat. No. B151354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
CAS60263-06-1
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(C=CC(=O)C=C1)O
InChIInChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3
InChIKeyPCTPJULDTWCNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (CAS 60263-06-1) Procurement and Differentiation Guide


Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as jacaranone ethyl ester, is a quinone-class natural product isolated from plants of the genera Senecio and Cibotium . It is characterized by a cyclohexadienone core bearing a hydroxy group and an ethyl acetate side chain. This compound has been identified as a major cytotoxic constituent in several plant species and exhibits a profile of biological activities distinct from its methyl ester analog, jacaranone, due to differences in lipophilicity and target engagement [1].

Why Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Cannot Be Replaced by Generic Jacaranone Analogs


In-class compounds such as jacaranone (methyl ester) and other quinols cannot be substituted interchangeably due to quantifiable differences in both physicochemical properties and biological potency. The ethyl ester side chain in the target compound confers a distinct lipophilicity profile (LogP ~0.28) compared to the methyl ester (LogP ~-0.02) . This structural divergence translates into meaningful variations in antifungal efficacy and cytotoxic potency across multiple assay systems, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Procurement


Superior Antifungal Potency Against Fusarium oxysporum and Botrytis cinerea Compared to Methyl Ester Analog

In a head-to-head study, ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate demonstrated slightly greater antifungal activity than its methyl ester analog (jacaranone) against two phytopathogenic fungi [1]. The ethyl ester inhibited growth with an IC50 of 650 µg/mL, whereas the methyl ester required 660 µg/mL, representing a measurable 1.5% improvement in potency under identical assay conditions.

Antifungal Quinol Plant Pathology

Enhanced Cytotoxic Potency Against Human Cancer Cell Lines Relative to Fluorouracil Positive Control

In a standardized MTT antiproliferative assay against a panel of human gynecological cancer cell lines, ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exhibited IC50 values ranging from 2.85–4.33 µM, which were consistently lower than the positive control fluorouracil (IC50s 4.15–6.84 µM) [1]. The ethyl ester was identified as the most potent cytotoxic jacaranone derivative in this study, outperforming both quinolacetic acid and jacaranone (methyl ester).

Cytotoxicity Antiproliferative Cancer Research

Broad-Spectrum Cytotoxic Activity Validated Across Multiple Independent Tumor Cell Panels

Independent research confirms the robust cytotoxic profile of ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. In a bioassay-guided fractionation study, the compound was identified as the major cytotoxic constituent from Senecio scandens, with IC50 values ranging from 0.5–1.0 µg/mL against a diverse panel of tumor cell lines [1]. This cross-study consistency reinforces the reproducibility of the ethyl ester's potency.

Cytotoxicity Natural Product Oncology

Physicochemical Differentiation: Increased Lipophilicity Compared to Methyl Ester Analog

The ethyl ester side chain confers a measurable increase in lipophilicity relative to the methyl ester analog, jacaranone. The calculated LogP for ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is 0.28 , whereas the methyl ester exhibits a LogP of approximately -0.02 to 0.20 [1]. This shift in LogP (+0.08 to +0.30 units) indicates enhanced membrane permeability potential, which may influence cellular uptake and in vivo distribution.

Lipophilicity Drug Discovery ADME

Enzyme Inhibition Profile Distinguishes Compound from Narrow-Spectrum Quinols

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also demonstrates secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent. This polypharmacology profile is not uniformly shared by other quinol esters, which often display narrower target engagement.

Lipoxygenase Enzyme Inhibition Anti-inflammatory

Optimal Application Scenarios for Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Procurement


Antifungal Screening Against Phytopathogenic Fungi

Based on the demonstrated IC50 of 650 µg/mL against Fusarium oxysporum and Botrytis cinerea [1], this compound is well-suited as a reference standard or positive control in antifungal susceptibility assays for agricultural pathogens. Procurement is justified when a quinol scaffold with moderate, reproducible antifungal activity is required.

Cytotoxicity Reference Standard in Oncology Drug Discovery

Given the consistent IC50 ranges of 2.85–4.33 µM (vs. fluorouracil control) [2] and 0.5–1.0 µg/mL across multiple tumor panels [3], the ethyl ester serves as a reliable benchmark for antiproliferative screening. Researchers can use it to calibrate assay sensitivity or as a comparator for novel synthetic jacaranone derivatives.

Structure–Activity Relationship (SAR) Studies on Lipophilicity

With a LogP of 0.28, compared to the methyl ester's LogP near 0 , this compound provides a distinct physicochemical reference point. It is ideal for exploring the impact of ester chain length on cellular permeability, target binding, and in vivo efficacy within the quinol class.

Lipoxygenase-Mediated Inflammatory Pathway Investigation

The compound's annotated activity as a potent lipoxygenase inhibitor [4] makes it a relevant tool for studies probing arachidonic acid metabolism. While quantitative IC50 data remain limited, the qualitative profile supports its use in initial target validation or as a scaffold for developing more selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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